3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)pyrrolidine is a useful research compound. Its molecular formula is C18H21F2N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)pyrrolidine is 377.16633125 g/mol and the complexity rating of the compound is 582. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- MK-8718 exhibits promising antitumor activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell division and induces apoptosis (programmed cell death), making it a potential candidate for cancer therapy .
- Neurodegenerative diseases like Alzheimer’s and Parkinson’s are characterized by protein misfolding and aggregation. MK-8718’s ability to modulate protein homeostasis and reduce protein aggregation has attracted attention. It may offer neuroprotective effects and potentially slow disease progression .
- Inflammation plays a crucial role in various diseases. MK-8718 has been studied for its anti-inflammatory effects, particularly in models of rheumatoid arthritis and inflammatory bowel disease. It inhibits pro-inflammatory cytokines and may be useful in managing chronic inflammatory conditions .
- MK-8718’s impact on cardiovascular health is being explored. It interacts with specific receptors involved in blood pressure regulation and vascular function. Researchers are investigating its potential as an antihypertensive agent or for preventing vascular complications .
- The compound’s influence on metabolic pathways is intriguing. It affects lipid metabolism, glucose homeostasis, and insulin sensitivity. MK-8718 might have implications for managing diabetes and obesity-related metabolic disturbances .
- Some studies suggest that MK-8718 exhibits antiviral properties. It interferes with viral replication and may be relevant in the context of viral infections, including influenza and herpes viruses .
Anticancer Research
Neurological Disorders
Anti-Inflammatory Properties
Cardiovascular Health
Metabolic Disorders
Antiviral Activity
Eigenschaften
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O2/c19-18(20)7-13(8-18)17(26)24-6-5-11(9-24)10-27-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,11-13H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHZXKGRUZUBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5CC(C5)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)pyrrolidine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.